molecular formula C11H6F3N3O3S B3025685 N-(5-nitro-2-thiazolyl)-4-(trifluoromethyl)-benzamide

N-(5-nitro-2-thiazolyl)-4-(trifluoromethyl)-benzamide

Cat. No.: B3025685
M. Wt: 317.25 g/mol
InChI Key: HKCGJKNZQDBZFT-UHFFFAOYSA-N
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Description

CAY10784, also known by its formal name N-(5-nitro-2-thiazolyl)-4-(trifluoromethyl)benzamide , is a small molecule inhibitor. It falls within the category of STAT3 inhibitors, which target the signal transducer and activator of transcription 3 (STAT3) pathway

Preparation Methods

Synthetic Routes:

The synthetic route for CAY10784 involves the following steps:

    Thiazole Nitration:

    Benzamide Derivatization: The benzene ring is then functionalized with a trifluoromethyl group.

    Final Compound Formation: The two functional groups are combined to form CAY10784.

Reaction Conditions:

  • Solubility: CAY10784 is a crystalline solid, soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.
  • λmax: Absorption maxima occur at 232 nm and 342 nm.

Chemical Reactions Analysis

CAY10784 undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic aromatic substitution reactions using strong bases like sodium hydroxide (NaOH).

Major products formed from these reactions depend on the specific reaction conditions and substituents.

Scientific Research Applications

Mechanism of Action

CAY10784’s mechanism involves targeting STAT3, a transcription factor implicated in cell survival, proliferation, and immune response. By inhibiting STAT3 activation, it disrupts downstream signaling pathways, affecting cell growth and survival.

Comparison with Similar Compounds

CAY10784 stands out due to its unique trifluoromethyl-benzamide structure. Similar compounds include WP1066 (from which it is derived) and other STAT3 inhibitors.

Properties

IUPAC Name

N-(5-nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3O3S/c12-11(13,14)7-3-1-6(2-4-7)9(18)16-10-15-5-8(21-10)17(19)20/h1-5H,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCGJKNZQDBZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-nitro-2-thiazolyl)-4-(trifluoromethyl)-benzamide
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N-(5-nitro-2-thiazolyl)-4-(trifluoromethyl)-benzamide
Reactant of Route 5
N-(5-nitro-2-thiazolyl)-4-(trifluoromethyl)-benzamide

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